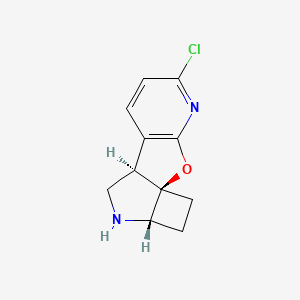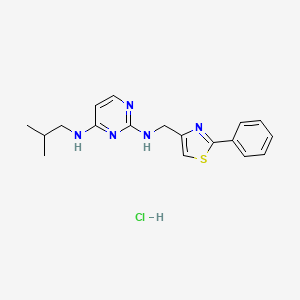
SMU-Z1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.
Applications De Recherche Scientifique
TLR1/2 Agonist Suppresses Leukemia Cancer Cell Growth
SMU-Z1, identified as a potent small molecule agonist, specifically activates Toll-like receptor 2 (TLR2) through its association with TLR1. This activation leads to the promotion of murine splenocyte proliferation and upregulation of CD8+ T cells, NK cells, and DCs, showcasing significant antitumor effects in a murine leukemia model. Notably, the administration of SMU-Z1 resulted in the disappearance of induced tumors in a subset of the mice studied, highlighting its potential as a promising immune adjuvant property and antitumor immunity agent (Cen et al., 2019).
Enhances Reversal of HIV-1 Latency
In the context of HIV-1, SMU-Z1 has been shown to enhance the reversal of HIV-1 latency and promote NK cell-induced suppression of HIV-1-infected autologous CD4+ T cells. This dual-functionality suggests that SMU-Z1 not only activates latent HIV-1 transcription but also enhances the cytotoxic function of NK cells, making it a promising candidate for eradicating HIV-1 reservoirs as part of the "shock-and-kill" strategy (Duan et al., 2021).
Propriétés
Nom du produit |
SMU-Z1 |
|---|---|
Formule moléculaire |
C17H13F3N4O3 |
Poids moléculaire |
378.3112 |
Nom IUPAC |
2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3 |
Clé InChI |
NDXRKYCETUZOSA-UHFFFAOYSA-N |
SMILES |
OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SMU-Z1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








